molecular formula C9H11ClO2 B1321929 2-Chloro-1,3-dicyclopropylpropane-1,3-dione CAS No. 473924-29-7

2-Chloro-1,3-dicyclopropylpropane-1,3-dione

Cat. No.: B1321929
CAS No.: 473924-29-7
M. Wt: 186.63 g/mol
InChI Key: XKTWRKULUNAHBV-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dicyclopropylpropane-1,3-dione is an organic compound with the molecular formula C9H11ClO2 It is characterized by the presence of two cyclopropyl groups attached to a propane-1,3-dione backbone, with a chlorine atom substituting one of the hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-dicyclopropylpropane-1,3-dione typically involves the chlorination of 1,3-dicyclopropylpropane-1,3-dione. One common method is the reaction of 1,3-dicyclopropylpropane-1,3-dione with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, 1,3-dicyclopropylpropane-1,3-dione and thionyl chloride, are fed into the reactor, and the reaction is carried out at elevated temperatures. The product is then separated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-dicyclopropylpropane-1,3-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to 1,3-dicyclopropylpropane-1,3-diol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents such as water or alcohols, with the addition of a base to facilitate the nucleophilic attack.

    Reduction Reactions: Conducted in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions.

    Oxidation Reactions: Performed in aqueous or organic solvents, often at elevated temperatures to increase the reaction rate.

Major Products Formed

    Substitution Reactions: Products include 1,3-dicyclopropylpropane-1,3-diol and various substituted derivatives.

    Reduction Reactions: The major product is 1,3-dicyclopropylpropane-1,3-diol.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

2-Chloro-1,3-dicyclopropylpropane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including its effects on various enzymes and cellular processes.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-dicyclopropylpropane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclopropyl groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dicyclopropylpropane-1,3-dione: Lacks the chlorine atom, making it less reactive in substitution reactions.

    2-Bromo-1,3-dicyclopropylpropane-1,3-dione: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    2-Fluoro-1,3-dicyclopropylpropane-1,3-dione: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.

Uniqueness

2-Chloro-1,3-dicyclopropylpropane-1,3-dione is unique due to the presence of the chlorine atom, which enhances its reactivity in various chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in chemistry, biology, and medicine.

Properties

IUPAC Name

2-chloro-1,3-dicyclopropylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c10-7(8(11)5-1-2-5)9(12)6-3-4-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTWRKULUNAHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C(=O)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620625
Record name 2-Chloro-1,3-dicyclopropylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473924-29-7
Record name 2-Chloro-1,3-dicyclopropylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Trimethylsilyl chloride (16.6 ml, 130 mmol) was added to a solution of tert-butylammonium bromide (0.70 g, 2.17 mmol) in acetonitrile (50 ml) under nitrogen at 0° C. 1,3-Dicyclopropyl-propane-1,3-dione (ref: WO98155438) (6.62 g, 43.5 mmol) in acetonitrile (15 ml) was then added followed by dimethylsulfoxide (9.25 ml, 130 mmol) dropwise, and the reaction was allowed to warm to room temperature over 4 hours. The mixture was diluted with water (75 ml), extracted with diethylether (3×35 ml) and the combined organic extracts dried over magnesium sulphate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with pentane:diethylether (95:5, by volume) to provide the title compound (3.76 g) as an oil, which was an 80:20 mixture of enol:keto forms.
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.62 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
9.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The diketone described in Preparation 5 (700 g, 4.6 mol) was dissolved in dichloromethane (7 L) with chlorotrimethylsilane (549 g, 5.08 mol), at room temperature. The solution was stirred for 45 minutes, after which time it was cooled to 10 to 15° C. N-chlorosuccinimide (614 g, 4.6 mol) was then added portion-wise, keeping the temperature between 10 and 15° C. The reaction was then warmed to room temperature and stirred for a further 30 minutes. The reaction slurry was then filtered and the organic solution was washed twice with 2M hydrochloric acid (2×1.8 L), followed by two washes with water (2×4.6 L). The organic layer was then dried over anhydrous magnesium sulphate before being concentrated to an oil under vacuum to provide the title compound as a 2:3 mixture of keto:enol tautomers. (780 g, 91%)
[Compound]
Name
diketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
614 g
Type
reactant
Reaction Step Two
Quantity
549 g
Type
reactant
Reaction Step Three
Quantity
7 L
Type
reactant
Reaction Step Three

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